![molecular formula C23H28FN3O2 B5523722 9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)
9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H28FN3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.21655531 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including 9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, involves innovative approaches to construct complex molecular frameworks. For example, intramolecular spirocyclization of substituted pyridines has been employed to efficiently generate 3,9-diazaspiro[5.5]undecane derivatives, highlighting the versatility of this scaffold in organic synthesis (Parameswarappa & Pigge, 2011). Additionally, multifaceted synthetic methodologies have enabled the creation of functionalized diazaspiro compounds, demonstrating their potential for further chemical modifications and applications in drug discovery and material science (Aggarwal & Khurana, 2015).
Biological Activities and Potential Therapeutic Applications
Compounds featuring the diazaspiro[5.5]undecane core have been investigated for their biological activities, revealing potential as therapeutic agents. For instance, derivatives of diazaspiro[5.5]undecane have been evaluated as antihypertensive agents, demonstrating significant activity due to mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, the exploration of these compounds as CCR8 antagonists suggests their applicability in treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Chiral Separation and Configuration Determination
The chiral nature of spirocyclic compounds, including diazaspiro[5.5]undecanes, has garnered attention for their potential in pharmaceutical applications. Studies focusing on the chiral separation and determination of configurations of spiro compounds underscore their significance in the development of active pharmaceutical ingredients and in the synthesis of active enantiomers (Liang et al., 2008).
Anti-HIV Research
Research into the structure-activity relationships of diazaspiro[5.5]undecane derivatives has identified compounds with promising anti-HIV properties. Modifications to accessory groups at specific positions of the diazaspiro[5.5]undecane core have led to derivatives that exhibit enhanced efficacy against various strains of HIV-1 and HIV-2, highlighting the therapeutic potential of these compounds in antiretroviral therapy (Mizuhara et al., 2012).
Propiedades
IUPAC Name |
9-[(2-fluoro-4-methoxyphenyl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-29-20-5-4-19(21(24)13-20)16-26-11-8-23(9-12-26)7-6-22(28)27(17-23)15-18-3-2-10-25-14-18/h2-5,10,13-14H,6-9,11-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAOEBGWJRMWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
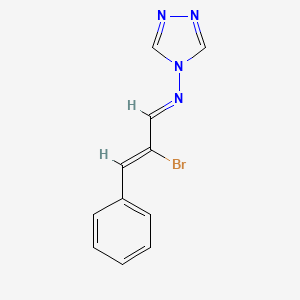
![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)
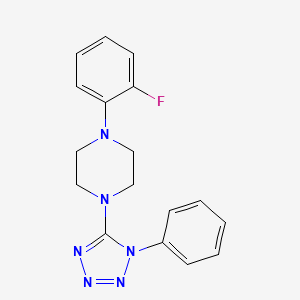
![4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B5523669.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5523678.png)
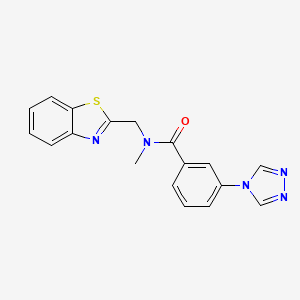
![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)
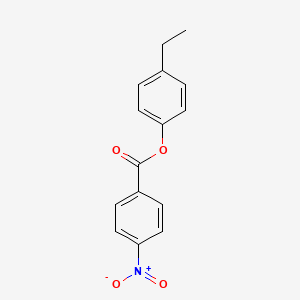
![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)
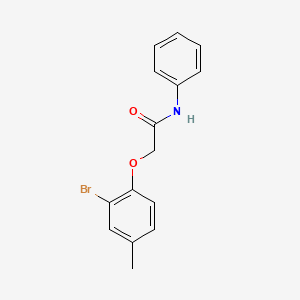
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)
